molecular formula C18H16N4O3 B7718014 N-(4-acetylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide

N-(4-acetylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7718014
M. Wt: 336.3 g/mol
InChI Key: FIVMPLJATOVZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to exert its biological activities by interacting with various molecular targets in the body, including enzymes and receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to inhibit the growth of various microbial strains, including bacteria and fungi. Additionally, this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages and limitations for lab experiments. One of the main advantages is its diverse biological activities, which make it a suitable candidate for studying various disease models. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for various microbial infections. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetylphenylhydrazine with ethyl 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoate in the presence of a catalyst. The resulting product is then hydrolyzed to obtain the final compound.

Scientific Research Applications

N-(4-acetylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-acetylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12(23)13-4-6-15(7-5-13)20-16(24)8-9-17-21-18(22-25-17)14-3-2-10-19-11-14/h2-7,10-11H,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVMPLJATOVZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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